Ethyl 2,4-dichloro-5,6-dimethylnicotinate
Overview
Description
Ethyl 2,4-dichloro-5,6-dimethylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of two chlorine atoms and two methyl groups attached to the nicotinate ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-5,6-dimethylnicotinate typically involves the chlorination of 5,6-dimethylnicotinic acid followed by esterification. The reaction conditions often include the use of thionyl chloride or phosphorus trichloride for chlorination, and ethanol in the presence of a catalyst such as sulfuric acid for esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to optimize the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as ethyl 2,4-dimethoxy-5,6-dimethylnicotinate can be formed.
Reduction Products: Reduced derivatives like ethyl 2,4-dichloro-5,6-dimethylpyridine.
Oxidation Products: Oxidized compounds such as ethyl 2,4-dichloro-5,6-dimethylnicotinic acid.
Scientific Research Applications
Ethyl 2,4-dichloro-5,6-dimethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-5,6-dimethylnicotinate involves its interaction with specific molecular targets. The presence of chlorine and methyl groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 2,4-dichloro-6-methylnicotinate
- Ethyl 2,4-dichloro-5-methylnicotinate
- Ethyl 2,4-dichloro-3,5-dimethylnicotinate
Comparison: Ethyl 2,4-dichloro-5,6-dimethylnicotinate is unique due to the specific positioning of its chlorine and methyl groups, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
IUPAC Name |
ethyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-4-15-10(14)7-8(11)5(2)6(3)13-9(7)12/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHEXAQPDSFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163841 | |
Record name | 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77629-52-8 | |
Record name | 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77629-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2,4-dichloro-5,6-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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